molecular formula C13H15N3O2 B3070818 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid CAS No. 1006348-53-3

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid

Cat. No.: B3070818
CAS No.: 1006348-53-3
M. Wt: 245.28 g/mol
InChI Key: JKOCJZOJIWGILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006348-53-3) is an organic compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This chemical is supplied as a powder and should be stored at room temperature . This compound is a derivative of para-aminobenzoic acid (PABA) , a well-established biological scaffold and building block in pharmaceutical research and development . Given its structural relationship to PABA, it holds significant potential for the creation of novel molecules with diverse therapeutic applications . PABA derivatives are frequently investigated for a wide spectrum of biological activities, including as inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease research, and for their antimicrobial , anticancer , antiviral , and anti-inflammatory properties . The versatility of the PABA core, which allows for substitutions at both the amino and carboxyl functional groups, makes this compound a valuable intermediate for medicinal chemistry and drug discovery programs . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(1-ethylpyrazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-16-9-10(8-15-16)7-14-12-6-4-3-5-11(12)13(17)18/h3-6,8-9,14H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOCJZOJIWGILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209400
Record name 2-[[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-53-3
Record name 2-[[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl iodide to introduce the ethyl group at the 1-position.

    Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with Benzoic Acid: Finally, the aminomethylated pyrazole is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

    Coupling: EDCI and triethylamine in dichloromethane.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated derivatives.

    Coupling: Amides or esters.

Scientific Research Applications

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.

    Materials Science: It can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with unique properties.

    Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the benzoic acid moiety can enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features CAS Number
2-{[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (Target) C₁₃H₁₆N₃O₂ ~246.29 (calculated) - Ethyl at pyrazole 1-position
- Ortho-substituted benzoic acid
Not explicitly listed
4-({[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride C₁₄H₁₉ClN₃O₂ 295.77 - Additional methylene group
- Hydrochloride salt
- Para-substituted benzoic acid
EN300-265715
2-(1-Methyl-1H-pyrazol-4-yl)benzoic acid C₁₁H₁₀N₂O₂ 202.21 - Methyl at pyrazole 1-position
- Direct pyrazole-benzoic acid linkage (no amino)
953076-87-4
4-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid C₁₄H₁₇N₃O₂ 267.31 (calculated) - Dimethylaminoethyl side chain
- Para-substituted benzoic acid
1416346-62-7
4-({[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid C₁₃H₁₅N₃O₂ 245.28 - Methyl at pyrazole 1-position
- Additional methylene group
1006465-79-7

Key Observations

Positional Isomerism : The target compound’s ortho-substituted benzoic acid contrasts with para-substituted analogs (e.g., EN300-265715 and 1416346-62-7), which may alter steric interactions in biological targets .

Substituent Effects :

  • The ethyl group on the pyrazole (target compound) increases lipophilicity compared to methyl-substituted analogs (e.g., 953076-87-4) .
  • The hydrochloride salt in EN300-265715 enhances aqueous solubility, making it more suitable for formulation studies .

Compounds with extended side chains (e.g., 1416346-62-7) may exhibit improved membrane permeability due to the dimethylaminoethyl group .

Research Implications

  • Biological Activity: While explicit activity data are absent in the provided evidence, structural analogs like 4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid (245.28 g/mol) are often explored as intermediates in kinase inhibitor synthesis .
  • Synthetic Utility : The hydrochloride derivative (EN300-265715) is a valuable precursor for salt-based crystallization studies .

Biological Activity

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid, also known by its CAS number 1006348-53-3, is a pyrazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, anti-inflammatory, and antioxidant activities, supported by recent research findings.

The molecular formula of this compound is C13H15N3O2, with a molecular weight of approximately 245.28 g/mol. The compound features a benzoic acid moiety linked to a substituted pyrazole group, which is critical for its biological activity.

PropertyValue
CAS Number1006348-53-3
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
IUPAC NameThis compound
AppearancePowder

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a review highlighted that aminopyrazole derivatives showed inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, these compounds displayed selectivity, showing minimal toxicity to normal fibroblasts .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds with similar structures have been reported to exhibit anti-inflammatory effects through mechanisms that may involve the inhibition of pro-inflammatory cytokines and pathways such as p38 MAPK and VEGFR-2 signaling . This suggests that modifications in the chemical structure can enhance these properties, making them suitable candidates for further development in treating inflammatory diseases.

Antioxidant Activity

Antioxidant properties are crucial for compounds targeting oxidative stress-related diseases. Some studies indicate that aminopyrazoles can act as antioxidants in various assays (e.g., ABTS, FRAP tests), providing protective effects against cellular damage caused by reactive oxygen species . The introduction of specific substituents on the pyrazole ring has been shown to enhance these antioxidant activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For example:

  • N-substituted analogs often show reduced activity compared to their unsubstituted counterparts.
  • Alkyl and aryl substitutions at position N1 can lead to varying degrees of antiproliferative activity across different cell lines .

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives against a range of tumor cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency against cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. What are the optimal synthetic routes for 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid, and what purification methods ensure high yield?

Methodological Answer: The synthesis of pyrazole-benzoic acid derivatives typically involves cyclocondensation and hydrolysis steps. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . Adapting this method:

  • Reagents : Use 1-ethyl-1H-pyrazole-4-carbaldehyde and 2-aminobenzoic acid for the Mannich or nucleophilic substitution reaction.
  • Conditions : Optimize temperature (e.g., 80–100°C) and solvent (e.g., ethanol or DMF) to promote coupling.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Validate yield via HPLC or LC-MS.

Q. What spectroscopic techniques are critical for characterizing this compound, and what challenges arise in interpreting its NMR and IR spectra?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), pyrazole protons (δ ~7.5–8.5 ppm), and benzoic acid protons (δ ~6.5–8.0 ppm). Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) .
  • IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹). Challenges include distinguishing amine N-H stretches from solvent peaks.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~262.12 g/mol).

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectral data?

Methodological Answer: Discrepancies in spectral predictions (e.g., NMR chemical shifts) can arise from solvent effects or conformational flexibility. To address this:

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) using software like Gaussian to simulate NMR spectra in the same solvent (e.g., DMSO-d₆) .
  • Compare experimental IR vibrational modes with computed frequencies, scaling factors (e.g., 0.961), and anharmonic corrections.
  • Use molecular dynamics (MD) simulations to model rotational barriers of the ethyl group, which may affect splitting patterns.

Q. What structural modifications enhance its antimicrobial activity, and how can structure-activity relationships (SAR) guide this process?

Methodological Answer: Analogous hydrazone derivatives of pyrazole-benzoic acids show enhanced antimicrobial activity via:

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the pyrazole 3- or 5-position improves bacterial membrane penetration .
  • Bioisosteric Replacement : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to test steric effects on target binding.
  • Assay Design : Use microbroth dilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions, and what degradation products form?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, 75% RH for 6 months) using HPLC to monitor decomposition. Adjust pH (2–12) to identify labile bonds (e.g., hydrolysis of the amine linkage).
  • Degradation Pathways : Under acidic conditions, the ethyl group may undergo demethylation, while basic conditions could cleave the pyrazole-benzoic acid bond. Use LC-MS/MS to identify fragments (e.g., m/z 121 for benzoic acid).
  • Environmental Fate : Reference environmental-chemical property studies (e.g., logP, solubility) to predict bioavailability and persistence .

Q. What role does the ethyl group play in pharmacokinetic properties, and how can this be optimized for therapeutic potential?

Methodological Answer:

  • Lipophilicity : The ethyl group increases logP, enhancing blood-brain barrier penetration. Calculate partition coefficients using software like MarvinSketch.
  • Metabolism : Use liver microsome assays to identify CYP450-mediated oxidation of the ethyl group. Introduce deuterium at metabolically labile sites to prolong half-life.
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with targets like cyclooxygenase-2 (COX-2), leveraging structural insights from related benzoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.